molecular formula C14H15N3O4S B2604436 Methyl 3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)thiophene-2-carboxylate CAS No. 1797695-92-1

Methyl 3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)thiophene-2-carboxylate

Cat. No.: B2604436
CAS No.: 1797695-92-1
M. Wt: 321.35
InChI Key: XSYZHPSMWJVEIA-UHFFFAOYSA-N
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Description

Methyl 3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a pyridazine ring, and an ester functional group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)thiophene-2-carboxylate typically involves multi-step organic reactionsThe pyridazine ring is then constructed through cyclization reactions involving appropriate precursors under controlled conditions, such as refluxing in acetic acid or using specific catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a pyridazine ring, and an ester functional group.

Properties

IUPAC Name

methyl 3-[3-(1-methyl-6-oxopyridazin-3-yl)propanoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-17-12(19)6-4-9(16-17)3-5-11(18)15-10-7-8-22-13(10)14(20)21-2/h4,6-8H,3,5H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYZHPSMWJVEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CCC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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